Benzo[b]thiophene-2-carbonitrile
CAS No.: 55219-11-9
Cat. No.: VC1966860
Molecular Formula: C9H5NS
Molecular Weight: 159.21 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 55219-11-9 |
---|---|
Molecular Formula | C9H5NS |
Molecular Weight | 159.21 g/mol |
IUPAC Name | 1-benzothiophene-2-carbonitrile |
Standard InChI | InChI=1S/C9H5NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H |
Standard InChI Key | RCYHXESNWFYTCU-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(S2)C#N |
Canonical SMILES | C1=CC=C2C(=C1)C=C(S2)C#N |
Introduction
Structural Characteristics and Properties
Benzo[b]thiophene-2-carbonitrile (C₉H₅NS) consists of a benzothiophene core structure with a cyano group attached at the 2-position of the thiophene ring. The presence of this electron-withdrawing nitrile group significantly influences the compound's electronic properties and reactivity.
Structural Information
The structural details of Benzo[b]thiophene-2-carbonitrile are presented in Table 1.
Table 1: Structural Information of Benzo[b]thiophene-2-carbonitrile
Parameter | Value |
---|---|
Molecular Formula | C₉H₅NS |
SMILES | C1=CC=C2C(=C1)C=C(S2)C#N |
InChI | InChI=1S/C9H5NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H |
InChIKey | RCYHXESNWFYTCU-UHFFFAOYSA-N |
Alternative Name | 1-benzothiophene-2-carbonitrile |
The compound features a planar structure, which facilitates π-electron delocalization across the fused ring system. This planarity contributes to its potential applications in materials requiring extended π-conjugation .
Physical Properties
The physical properties of Benzo[b]thiophene-2-carbonitrile contribute to its behavior in various chemical and biological environments. Table 2 presents the predicted collision cross-section data, which is valuable for analytical identification.
Table 2: Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 160.02155 | 128.3 |
[M+Na]⁺ | 182.00349 | 142.0 |
[M+NH₄]⁺ | 177.04809 | 135.7 |
[M+K]⁺ | 197.97743 | 131.2 |
[M-H]⁻ | 158.00699 | 124.6 |
[M+Na-2H]⁻ | 179.98894 | 133.7 |
[M]⁺ | 159.01372 | 129.0 |
[M]⁻ | 159.01482 | 129.0 |
The compound has a molecular weight of approximately 159.21 g/mol and is typically found as a solid at room temperature .
Synthesis Methods
Several synthetic routes have been developed for the preparation of Benzo[b]thiophene-2-carbonitrile and its derivatives. The synthesis approaches typically involve modifications to the benzothiophene core structure.
From Benzo[b]thiophene-2-carboxylic Acid
One established pathway involves the conversion of benzo[b]thiophene-2-carboxylic acid to the corresponding nitrile. This process typically proceeds through the formation of an intermediate amide, followed by dehydration to yield the nitrile .
From Halogenated Precursors
Another synthetic approach involves the use of halogenated precursors. For example, 6-bromobenzo[b]thiophene-2-carbonitrile can be synthesized from 4-bromocinnamic acid through a multi-step process:
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Formation of the thioester intermediate using thionyl chloride in chlorobenzene at 50-115°C
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Conversion to the amide using ammonia in methanol
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Dehydration using triethylamine and trifluoroacetic anhydride in dichloromethane
One-Pot Synthesis
Patent literature describes one-pot methods for synthesizing benzothiophene derivatives, which can be adapted for the preparation of benzo[b]thiophene-2-carbonitrile. These methods typically involve the reaction of 2-halobenzaldehydes with mercaptoacetic acid under basic conditions, followed by cyclization and subsequent modification to introduce the nitrile group .
Substitution Reactions and Derivatization
The benzothiophene core of Benzo[b]thiophene-2-carbonitrile can undergo various substitution reactions, enabling the synthesis of functionalized derivatives with modified properties.
Electrophilic Aromatic Substitution
Studies on benzo[b]thiophene derivatives have shown that electrophilic substitution typically occurs at positions 3, 4, 5, 6, and 7, depending on the existing substituents and reaction conditions. When the 2-position is already occupied (as in benzo[b]thiophene-2-carbonitrile), substitution patterns are influenced by both the electronic effects of the cyano group and the inherent reactivity of the benzothiophene system .
Nitration Reactions
Nitration of benzo[b]thiophene derivatives has been investigated extensively. Research indicates that nitration of benzo[b]thiophene-2-carboxylic acid produces a mixture of products. The distribution of nitro groups in the product mixture depends on reaction conditions and can be analyzed through decarboxylation followed by reduction and desulfurization processes .
Table 3: Product Distribution in Nitration of Benzo[b]thiophene Derivatives
Substrate | Major Products | Minor Products |
---|---|---|
Benzo[b]thiophene | 3-nitrobenzo[b]thiophene (60-65%) | 2-nitrobenzo[b]thiophene (10-15%), 4-nitrobenzo[b]thiophene (20-30%) |
Benzo[b]thiophene-2-carboxylic acid | 4-nitrobenzo[b]thiophene-2-carboxylic acid, 5/7-nitrobenzo[b]thiophene-2-carboxylic acid | Various isomers |
These findings provide insights into the electronic character of the benzo[b]thiophene system and the directing effects of substituents, which are relevant for understanding the reactivity of benzo[b]thiophene-2-carbonitrile .
Medicinal Chemistry Applications
Benzo[b]thiophene-2-carbonitrile and its derivatives have shown promising biological activities, making them valuable scaffolds in medicinal chemistry research.
Antitumor Activity
Cyano-substituted derivatives of benzo[b]thiophene have demonstrated antiproliferative effects against human tumor cell lines. Research by Jarak et al. indicates that benzo[b]thiophene-2-carboxanilides and their cyclic analogues, benzo[b]thieno[2,3-c]quinolones, interact with DNA/RNA. The cyclic derivatives showed strong intercalative binding, while the acyclic precursors exhibited weak non-intercalative binding .
Several compounds from this class, particularly those with an amidino substituent, showed significant antiproliferative activity. The most active compounds induced S and G2/M cell cycle arrests, leading to apoptosis. These findings suggest potential topoisomerase inhibition activity, consistent with the intercalative binding mode observed for the cyclic derivatives .
Antimicrobial Properties
Research has demonstrated that benzo[b]thiophene-2-carbonitrile derivatives possess antimicrobial activity, particularly against Mycobacterium tuberculosis. A study on benzo[b]thiophene-2-carboxylic acid derivatives showed activity against M. tuberculosis H37Ra (MTB) and multidrug-resistant strains (MDR-MTB) .
Table 4: Antimycobacterial Activity of Selected Benzo[b]thiophene Derivatives
Compound | Activity Against MTB | Activity Against MDR-MTB | Activity Against Dormant BCG |
---|---|---|---|
Compound 7b | Effective | MIC ranges 2.73-22.86 μg/mL | Not specified |
Compound 8c | Effective | Not specified | MIC of 0.60 μg/mL |
Compound 8g | Effective | Not specified | MIC of 0.61 μg/mL |
The low cytotoxicity and high selectivity index against human cancer cell lines (HeLa, Panc-1, and THP-1) suggest the potential of benzo[b]thiophene-based compounds as lead candidates for treating mycobacterial infections .
Structure-Activity Relationships
Molecular docking studies into the active site of DprE1 (Decaprenylphosphoryl-β-d-ribose-2'-epimerase) enzyme have revealed binding modes similar to native ligands, providing a structural basis for the inhibition of M. tuberculosis. This information is valuable for the rational design of benzo[b]thiophene-2-carbonitrile derivatives with enhanced antimycobacterial activity .
Comparison with Related Compounds
Benzo[b]thiophene-2-carbonitrile shares structural similarities with several related compounds, each with distinctive properties and applications.
6-(Allyloxy)benzo[b]thiophene-2-carbonitrile
This derivative features an allyloxy group at the 6-position, which introduces additional functionality and modifies the electronic properties of the benzothiophene core. The compound has a molecular formula of C12H9NOS and a molecular weight of 215.27 g/mol .
The allyloxy substituent provides a reactive site for further chemical modifications, including cross-coupling reactions and cycloadditions, expanding the synthetic utility of this compound .
Thieno[3,2-b]thiophene-2-carbonitrile
Thieno[3,2-b]thiophene-2-carbonitrile represents a structural variant where the benzene ring of benzothiophene is replaced by another thiophene ring. This compound (C7H3NS2) has a molecular weight of 165.23 g/mol and a melting point between 48-50°C .
This compound is characterized as an electron-rich and structurally rigid molecule with extended π-conjugation, making it particularly valuable for adjusting the band gap of organic polymer semiconducting materials. It finds applications in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) .
Comparative Analysis
The structural variations among these compounds result in different electronic properties, affecting their potential applications:
Table 5: Comparison of Benzo[b]thiophene-2-carbonitrile and Related Compounds
Compound | Molecular Formula | Key Structural Feature | Primary Applications |
---|---|---|---|
Benzo[b]thiophene-2-carbonitrile | C9H5NS | Cyano group at 2-position | Medicinal chemistry, organic synthesis |
6-(Allyloxy)benzo[b]thiophene-2-carbonitrile | C12H9NOS | Allyloxy group at 6-position | Synthetic intermediate, functionalized materials |
Thieno[3,2-b]thiophene-2-carbonitrile | C7H3NS2 | Bis-thiophene core | Organic semiconductors, low band gap polymers |
The comparative analysis highlights how structural modifications to the core benzothiophene structure can tune properties for specific applications, from medicinal compounds to electronic materials .
Future Research Directions
Research on benzo[b]thiophene-2-carbonitrile continues to evolve, with several promising directions for future investigation:
Medicinal Chemistry Development
The demonstrated antimicrobial and antiproliferative activities of benzo[b]thiophene derivatives suggest potential for developing novel therapeutic agents. Future research could focus on optimizing these compounds through rational design, guided by structure-activity relationships and molecular modeling studies .
Materials Science Applications
The extended π-conjugation and potential for functionalization make benzo[b]thiophene-2-carbonitrile a promising candidate for materials science applications. Research into its incorporation into organic semiconductors, photovoltaic materials, and sensors represents an exciting frontier .
Synthetic Methodology
Development of more efficient and environmentally friendly synthetic routes for benzo[b]thiophene-2-carbonitrile and its derivatives remains an important area for investigation. This includes exploration of catalytic methods, one-pot processes, and green chemistry approaches .
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